Cas no 870259-02-2 (1,3,6,8-Tetraethynylpyrene)

1,3,6,8-Tetraethynylpyrene structure
1,3,6,8-Tetraethynylpyrene structure
Product Name:1,3,6,8-Tetraethynylpyrene
CAS-nummer:870259-02-2
MF:C24H10
MW:298.33620595932
CID:2809723
PubChem ID:11630783
Update Time:2025-06-07

1,3,6,8-Tetraethynylpyrene Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3,6,8-tetraethynylpyrene
    • Pyrene, 1,3,6,8-tetraethynyl-
    • 1,3,6,8-Tetraethynylpyrene (ACI)
    • 870259-02-2
    • CS-0110386
    • E74965
    • AKOS040768755
    • DTXSID30469747
    • BS-46194
    • YSWG351
    • Pyrene,1,3,6,8-tetraethynyl
    • MFCD21609448
    • 1,3,6,8-Tetraethynylpyrene
    • Inchi: 1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H
    • InChI-sleutel: KSGRPWUUBFXSMB-UHFFFAOYSA-N
    • LACHT: C#CC1C2C3C(C=CC4C=3C(=CC=2)C(C#C)=CC=4C#C)=C(C#C)C=1

Berekende eigenschappen

  • Exacte massa: 298.078250319 g/mol
  • Monoisotopische massa: 298.078250319 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 593
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6
  • Topologisch pooloppervlak: 0
  • Moleculair gewicht: 298.3

1,3,6,8-Tetraethynylpyrene Prijsmeer >>

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1,3,6,8-Tetraethynylpyrene Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Referentie
Synthesis and Hole Transport Properties of Highly Soluble Pyrene-Based Discotic Liquid Crystals with Trialkylsilylethynyl Groups
Hirose, Takuji; et al, Molecular Crystals and Liquid Crystals, 2011, 534, 81-92

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Nitrobenzene ;  160 °C
2.1 Reagents: Triethylamine ,  Potassium carbonate Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ;  80 °C
Referentie
Electronic properties of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 433-434

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Nitrobenzene ;  60 °C; 60 °C → 120 °C; 24 h, 120 °C
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  30 min, rt
2.2 rt; rt → 90 °C; 24 h, 90 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  12 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesis
Sun, Wenhao; et al, Science Bulletin, 2022, 67(1), 61-70

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, cooled
2.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Copper Solvents: Acetone ,  Pyridine ;  12 h, 50 °C
Referentie
Enhancing the photoelectrocatalytic performance of metal-free graphdiyne-based catalyst
Li, Ming; et al, Science China: Chemistry, 2020, 63(8), 1040-1045

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referentie
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referentie
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referentie
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referentie
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water ;  40 min, rt
Referentie
Engineering of Supramolecular H-Bonded Nanopolygons via Self-Assembly of Programmed Molecular Modules
Llanes-Pallas, Anna; et al, Journal of the American Chemical Society, 2009, 131(2), 509-520

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 80 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water ;  12 h, rt
Referentie
On the route to mimic natural movements: synthesis and photophysical properties of a molecular arachnoid
Zeitouny, Joceline; et al, Chemical Communications (Cambridge, 2011, 47(1), 451-453

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Potassium carbonate Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ;  80 °C
Referentie
Electronic properties of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 433-434

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol
Referentie
Electronic properties and 1-D self-assembly of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 278-279

Productiemethode 13

Reactievoorwaarden
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Copper Solvents: Acetone ,  Pyridine ;  12 h, 50 °C
Referentie
Enhancing the photoelectrocatalytic performance of metal-free graphdiyne-based catalyst
Li, Ming; et al, Science China: Chemistry, 2020, 63(8), 1040-1045

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Nitrobenzene ;  160 °C
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  80 °C
2.2 Reagents: Potassium carbonate Solvents: Methanol
Referentie
Electronic properties and 1-D self-assembly of tetrasubstituted pyrene starburst semiconductors
Liu, Feng; et al, Polymer Preprints (American Chemical Society, 2010, 51(1), 278-279

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referentie
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referentie
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Diisopropylamine ;  12 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
3.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referentie
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
3.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referentie
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Diisopropylamine ;  12 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  3 h, reflux
2.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
3.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  4 h, reflux
Referentie
Solution-Processable Stiff Dendrimers: Synthesis, Photophysics, Film Morphology, and Electroluminescence
Zhao, Zujin; et al, Journal of Organic Chemistry, 2009, 74(1), 383-395

1,3,6,8-Tetraethynylpyrene Raw materials

1,3,6,8-Tetraethynylpyrene Preparation Products

1,3,6,8-Tetraethynylpyrene Leveranciers

Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:870259-02-2)Pyrene,1,3,6,8-tetraethynyl
Ordernummer:sfd5504
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:34
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:870259-02-2)1,3,6,8-Tetraethynylpyrene
Ordernummer:A1058771
Voorraadstatus:in Stock
Hoeveelheid:1g/5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 17:50
Prijs ($):198.0/693.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:870259-02-2)Pyrene,1,3,6,8-tetraethynyl
sfd5504
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
E-mail
Amadis Chemical Company Limited
(CAS:870259-02-2)1,3,6,8-Tetraethynylpyrene
A1058771
Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):198.0/693.0
E-mail